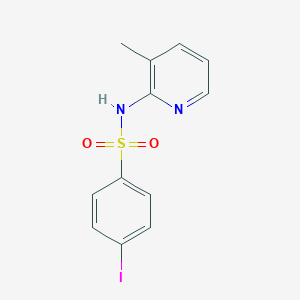
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Mecanismo De Acción
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and proliferation. This ultimately results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated selective inhibition of BTK, with minimal off-target effects. 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system (CNS) lymphomas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to penetrate the blood-brain barrier. However, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including the potential for drug resistance and the need for further optimization to improve its clinical efficacy.
Direcciones Futuras
For 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Additional studies are also needed to investigate the potential of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, further optimization of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide and the development of second-generation BTK inhibitors may lead to improved clinical outcomes for patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-iodobenzenesulfonyl chloride with 3-methyl-2-pyridinecarboxylic acid to form 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This intermediate is then subjected to further chemical reactions to yield the final product.
Aplicaciones Científicas De Investigación
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propiedades
Nombre del producto |
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H11IN2O2S |
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
4-iodo-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,1H3,(H,14,15) |
Clave InChI |
OHAJZNBLNBPKEL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



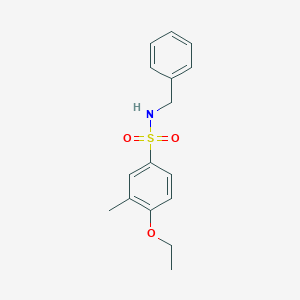
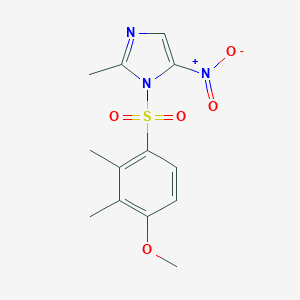
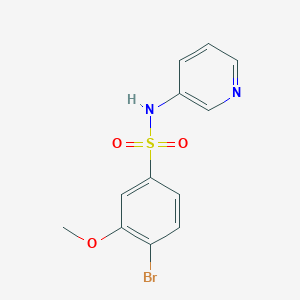
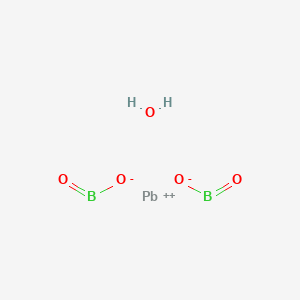
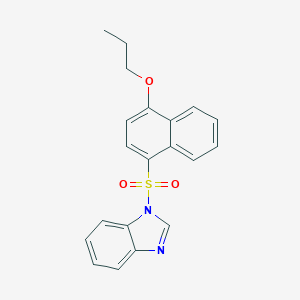
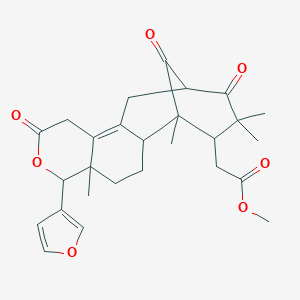
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)

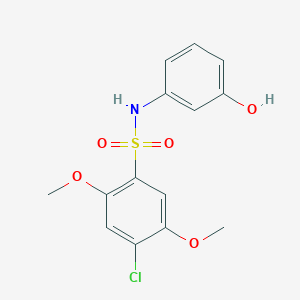
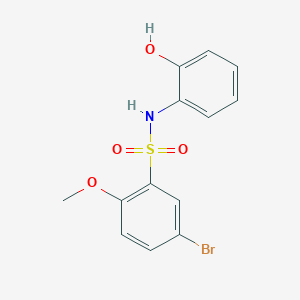
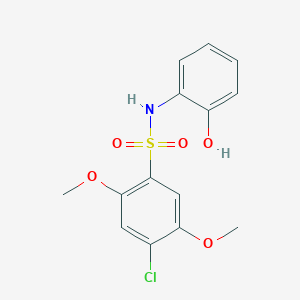
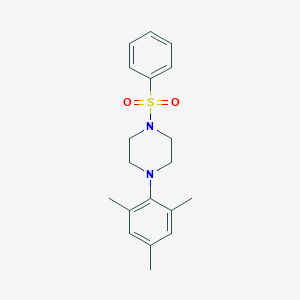
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)